methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the indole ring .
Scientific Research Applications
Methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with varying substituents, such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
What sets methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the benzylcyclohexenyl group and the fluorine atom on the indole ring can significantly influence its interaction with biological targets and its overall stability .
Properties
CAS No. |
890093-65-9 |
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Molecular Formula |
C24H23FN2O3 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 3-[(6-benzylcyclohex-3-ene-1-carbonyl)amino]-5-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H23FN2O3/c1-30-24(29)22-21(19-14-17(25)11-12-20(19)26-22)27-23(28)18-10-6-5-9-16(18)13-15-7-3-2-4-8-15/h2-8,11-12,14,16,18,26H,9-10,13H2,1H3,(H,27,28) |
InChI Key |
RXFUGJQYDAQJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)C3CC=CCC3CC4=CC=CC=C4 |
Origin of Product |
United States |
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